phytocassane D
Description
Overview of Diterpenoids as Plant Specialized Metabolites
Diterpenoids are a class of terpenoids composed of four isoprene (B109036) units, typically having the molecular formula C₂₀H₃₂. researchgate.net They are biosynthesized from the precursor geranylgeranyl diphosphate (B83284) (GGDP) through cyclization reactions catalyzed by diterpene synthases, followed by further modifications such as oxidation, reduction, and methylation. researchgate.netcabidigitallibrary.org In plants, diterpenoids serve various functions, including roles as hormones (e.g., gibberellins), pigments, and defensive compounds. researchgate.netbiorxiv.orgoup.com
Classification of Phytocassanes as Labdane-Related Diterpenoid Phytoalexins
Phytoalexins are low-molecular-weight antimicrobial compounds synthesized and accumulated by plants in response to pathogen attack or other stress stimuli. researchgate.netcabidigitallibrary.orgmdpi.comnih.govresearchgate.net They are essential components of the plant's innate immune system, inhibiting the growth and proliferation of pathogens. mdpi.comnih.govresearchgate.net
Rice produces several classes of diterpenoid phytoalexins, including momilactones, oryzalexins, and phytocassanes. cabidigitallibrary.orgbiorxiv.orgoup.commdpi.commdpi.commpg.de These compounds are classified as labdane-related diterpenoids, originating from a bicyclic labdane (B1241275) skeleton precursor. nih.govresearchgate.net The biosynthesis of these compounds involves the cyclization of GGDP catalyzed by specific diterpene cyclases. researchgate.netcabidigitallibrary.orgbiorxiv.orgscispace.com
Phytocassanes, specifically, are a group of labdane-related diterpenoids found in rice that feature an ent-cassane skeleton, often with a ketone group at the C11 position. mdpi.comebi.ac.uk The phytocassane group includes several related compounds, such as phytocassane A, B, C, D, E, F, and G. cabidigitallibrary.orgmdpi.comnih.govmdpi.comebi.ac.uk
Historical Context of Phytocassane D Discovery and Initial Characterization in Oryza sativa (Rice)
Phytocassanes A, B, C, and D were first isolated and identified in 1995 by Koga and co-workers from rice stems infected with Rhizoctonia solani and from rice leaves infected with the blast fungus Magnaporthe grisea (now commonly referred to as Magnaporthe oryzae). cabidigitallibrary.orgnih.govmdpi.comoup.com These compounds were found among the abundant phytoalexins produced in response to fungal infection. mdpi.comnih.gov
Initial characterization involved spectroscopic analysis to determine their structures. nih.gov The absolute configuration of (−)-Phytocassane D was later confirmed through chemical synthesis. researchgate.netmdpi.comoup.comzendy.io
Significance of this compound in Plant Defense Mechanisms
This compound, along with other phytocassanes and rice diterpenoid phytoalexins, plays a significant role in the defense mechanisms of Oryza sativa. researchgate.netnih.govmpg.deoup.comresearchgate.netnih.gov Their production is a key part of the plant's induced defense response to various stresses. researchgate.netcabidigitallibrary.orgnih.govresearchgate.net
This compound functions as a phytoalexin, accumulating at infection sites and exhibiting antifungal activity against various rice pathogens. researchgate.netcabidigitallibrary.orgnih.govmpg.deoup.comresearchgate.netnih.govwikipedia.orgthegoodscentscompany.comgoogle.comnih.gov Research has shown that phytocassanes, including this compound, exhibit antifungal activity against Magnaporthe oryzae (rice blast fungus) and Rhizoctonia solani (causal agent of rice sheath blight). cabidigitallibrary.orgmdpi.comnih.govmdpi.comgoogle.com
Studies have investigated the effectiveness of phytocassanes in inhibiting the growth and spore germination of these pathogens. For example, research by Koga et al. indicated that phytocassanes A, B, C, and D exhibited antifungal activity against M. grisea, with varying levels of potency. mdpi.com this compound had an ED₅₀ value of 25 μg/mL in preventing spore germination of M. grisea. mdpi.com Phytocassanes have also been identified in rice cells cultured in suspension and treated with extracts from the potato pathogen Phytophthora infestans, further highlighting their role in defense against different fungal threats. mdpi.commdpi.com
The biosynthesis of phytocassanes is induced upon recognition of pathogenic invasion. researchgate.netcabidigitallibrary.org Genes involved in phytocassane biosynthesis are often clustered in the rice genome and their expression is coordinately induced after elicitation by pathogens or their components. cabidigitallibrary.orgbiorxiv.orgbiorxiv.orgtandfonline.com
Beyond biotic stress, the production of rice phytoalexins, including phytocassanes, can also be induced by abiotic stresses such as UV irradiation. researchgate.netcabidigitallibrary.orgmdpi.comoup.comresearchgate.nettandfonline.com UV irradiation has been shown to induce the accumulation of phytoalexins in rice leaves. cabidigitallibrary.orgmdpi.comresearchgate.nettandfonline.com Transcript levels of genes involved in diterpenoid phytoalexin biosynthesis, including those for phytocassanes, increase significantly after UV treatment, correlating with elevated phytoalexin production. researchgate.netresearchgate.net
While the role of this compound specifically in response to drought or temperature stress is less extensively documented compared to biotic stress and UV irradiation, related rice diterpenoids have been suggested to contribute to abiotic stress adaptation. researchgate.net Studies have indicated that UV stress induces momilactone accumulation and that momilactones have been correlated with drought tolerance. researchgate.net This suggests a broader role for diterpenoids in the abiotic stress responses of monocot crops, potentially including phytocassanes. researchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C20H28O3 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(2S,4aR,4bR,8S,8aR,10aS)-7-ethenyl-2-hydroxy-1,1,4a,8-tetramethyl-2,4,4b,8,8a,9,10,10a-octahydrophenanthrene-3,5-dione |
InChI |
InChI=1S/C20H28O3/c1-6-12-9-14(21)17-13(11(12)2)7-8-16-19(3,4)18(23)15(22)10-20(16,17)5/h6,9,11,13,16-18,23H,1,7-8,10H2,2-5H3/t11-,13-,16-,17+,18-,20-/m1/s1 |
InChI Key |
DGUIKAVSMBLZCL-MKSLXUROSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2CC[C@H]3[C@]([C@@H]2C(=O)C=C1C=C)(CC(=O)[C@H](C3(C)C)O)C |
Canonical SMILES |
CC1C2CCC3C(C(C(=O)CC3(C2C(=O)C=C1C=C)C)O)(C)C |
Origin of Product |
United States |
Biosynthesis of Phytocassane D
Precursor Pathways and Early Steps
The biosynthesis of phytocassane D, like other diterpenoids, originates from the universal isoprenoid pathway, leading to the formation of a key C20 precursor.
Origin from Geranylgeranyl Diphosphate (B83284) (GGDP) via the 2C-Methyl-D-Erythritol 4-Phosphate (MEP) Pathway
The initial precursor for this compound biosynthesis is geranylgeranyl diphosphate (GGDP). researchgate.netmdpi.comtandfonline.combiorxiv.orgresearchgate.nettandfonline.com In plants, GGDP is primarily synthesized through the 2C-Methyl-D-Erythritol 4-Phosphate (MEP) pathway, which operates in plastids. tandfonline.comtandfonline.com This pathway provides the isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) units that are sequentially condensed by prenyltransferases to form GGDP. tandfonline.com
Cyclization to ent-Copalyl Diphosphate (ent-CPP) by ent-Copalyl Diphosphate Synthase (OsCPS2)
The first committed step in the biosynthesis of ent-cassane diterpenoids, including phytocassanes, is the cyclization of GGDP to ent-copalyl diphosphate (ent-CPP). researchgate.netmdpi.comtandfonline.comresearchgate.nettandfonline.comoup.com This reaction is catalyzed by the enzyme ent-copalyl diphosphate synthase (OsCPS2), also known as OsCyc2. researchgate.netmdpi.comresearchgate.netresearchgate.netoup.comgithub.ionih.gov In rice, OsCPS2 is specifically involved in the biosynthesis of phytoalexins such as phytocassanes and oryzalexins, distinguishing it from OsCPS1 which is involved in gibberellin biosynthesis. researchgate.netgithub.io The transcription of OsCPS2 is induced by elicitors, suggesting its role in defense-related phytoalexin production. researchgate.netresearchgate.netoup.comnih.gov
Further Cyclization to ent-Cassa-12,15-diene by ent-Cassadiene Synthase (OsKSL7/OsDTC1)
Following the formation of ent-CPP, a second cyclization reaction occurs, leading to the formation of the bicyclic hydrocarbon ent-cassa-12,15-diene. mdpi.comtandfonline.comresearchgate.netresearchgate.net This step is catalyzed by the enzyme ent-cassadiene synthase, which is encoded by the gene OsKSL7 (also known as OsDTC1). mdpi.comresearchgate.netoup.comwikipedia.org OsKSL7 is a class I diterpene cyclase that utilizes ent-CPP as its substrate to produce the ent-cassane skeleton. wikipedia.org Like OsCPS2, the expression of OsKSL7 is induced by elicitors, correlating with the production of phytocassanes. researchgate.netoup.comnih.gov
The early steps of phytocassane biosynthesis can be summarized as follows:
| Step | Substrate | Enzyme | Product |
| 1 | Geranylgeranyl Diphosphate | OsCPS2 (ent-Copalyl Diphosphate Synthase) | ent-Copalyl Diphosphate |
| 2 | ent-Copalyl Diphosphate | OsKSL7/OsDTC1 (ent-Cassadiene Synthase) | ent-Cassa-12,15-diene |
Late-Stage Oxidative Modifications and Functionalization
The ent-cassane skeleton formed by the diterpene cyclases undergoes further modifications, primarily oxidation, to yield the various phytocassane compounds, including this compound.
Role of Cytochrome P450 Monooxygenases (CYPs)
Cytochrome P450 monooxygenases (CYPs) play a crucial role in the late stages of phytocassane biosynthesis by catalyzing oxidative modifications of the ent-cassadiene skeleton. tandfonline.comresearchgate.netbiorxiv.orggithub.iouni.lunih.govlipidmaps.org These enzymes introduce hydroxyl or keto groups at specific positions on the diterpene structure, leading to the diverse array of phytocassane molecules. tandfonline.comresearchgate.netnih.govnih.gov
Specificity and promiscuity of CYP76M7 and CYP76M8 in ent-cassadiene hydroxylation (e.g., C11-alpha-hydroxylation)
Within the phytocassane biosynthetic gene cluster on rice chromosome 2, several CYP genes are present, including CYP76M7 and CYP76M8. researchgate.netmdpi.combiorxiv.orgnih.gov These enzymes have been shown to be involved in the hydroxylation of ent-cassadiene. tandfonline.comresearchgate.netmdpi.comnih.gov Specifically, CYP76M7 has been demonstrated to catalyze the C11-alpha-hydroxylation of ent-cassadiene. tandfonline.commdpi.comnih.gov CYP76M8 is described as a multifunctional or promiscuous hydroxylase, and RNA interference-mediated knockdown of both CYP76M7 and CYP76M8 significantly suppresses the production of phytocassanes, indicating their essential role in the biosynthetic pathway. researchgate.netmdpi.comtandfonline.comnih.gov While CYP76M7 and CYP76M8 are primarily associated with C11-alpha-hydroxylation of ent-cassadiene or its derivatives, other CYPs like CYP71Z7 are involved in modifications at other positions, such as C2 hydroxylation, which is relevant to the structure of this compound. tandfonline.comresearchgate.netnih.gov However, focusing on the specified scope, CYP76M7 and CYP76M8 are key enzymes for introducing the hydroxyl group at the C11 position during the biosynthesis of phytocassanes. tandfonline.commdpi.comnih.gov
Role of CYP71Z7 in C2-hydroxylation for specific phytocassane forms
Cytochrome P450 monooxygenase CYP71Z7 plays a crucial role in the biosynthesis of certain phytocassanes by catalyzing hydroxylation at the C2 position. tandfonline.com Studies using cyp71z7 T-DNA mutants in rice have shown a clear decrease in the accumulation of C2-oxygenated phytocassanes, such as phytocassanes A, B, and D. tandfonline.com This indicates that CYP71Z7 is involved in the C2-hydroxylation step in the pathway leading to these specific phytocassane forms. tandfonline.com While CYP71Z6 is also located in the same gene cluster, its constitutive low expression and lack of induction suggest it is not likely responsible for phytocassane production, but potentially involved in the C2-hydroxylation of ent-isokaurene (B1253285) to produce oryzaride A. tandfonline.com
Identification of Novel Candidate Intermediates
Characterization of rice plants with suppressed levels of CYP71Z7 and CYP76M7/M8 has led to the identification of potential novel intermediates in the phytocassane biosynthetic pathway. tandfonline.com In cyp71z7 mutants, possible precursors like 1-deoxyphytocassane C and 2-deoxyphytocassane A were found to accumulate. tandfonline.com Additionally, in CYP76M7/M8 suppressed plants, 3α-hydroxy-ent-cassadiene and its ketone derivative at position C2 were detected. tandfonline.com These findings suggest these compounds are plausible intermediates in the pathway. tandfonline.com Specifically, 3α-hydroxy-ent-cassadiene is considered a likely substrate for CYP76M7/8, potentially yielding 1-deoxyphytocassane C through C11-hydroxylation. tandfonline.com
Hypothetical and Uncharacterized Enzymatic Steps
Based on current knowledge, several hypothetical steps involving unknown enzymes are proposed in the phytocassane biosynthetic pathway. tandfonline.com After the formation of 3α-hydroxy-ent-cassadiene by CYP701A8, this intermediate is further oxidized at position C11 by CYP76M7/8 to produce 1-deoxyphytocassane C. tandfonline.com However, the formation of a C11 ketone at this stage is hypothesized to be catalyzed by an unknown enzyme, possibly a dehydrogenase. tandfonline.com Dashed arrows in proposed pathways indicate steps where the involved enzymes or specific chemical reactions are yet to be characterized. tandfonline.com Possible candidate enzymes for unidentified dehydrogenation or monooxygenation reactions are indicated as DHase and OHase, respectively, in proposed pathway diagrams. tandfonline.com
Genetic Basis and Regulatory Mechanisms
The genes involved in the biosynthesis of diterpenoid phytoalexins, including phytocassanes, are organized in functional gene clusters on rice chromosomes. tandfonline.com
Organization of Biosynthetic Genes in Chromosomal Clusters (e.g., c2BGC on rice chromosome 2)
In rice, at least two biosynthetic gene clusters (BGCs) are associated with diterpenoid phytoalexin biosynthesis. mdpi.com The c2BGC, located on chromosome 2, is specifically associated with the production of phytocassanes. mdpi.comnih.govbiorxiv.orgiastate.edu This cluster contains genes encoding enzymes crucial for phytocassane biosynthesis, including OsCPS2, OsKSL7, and several cytochrome P450 monooxygenases like CYP76M5-8, CYP71Z6, and CYP71Z7. nih.gov The organization of these genes into a cluster is thought to coordinate the regulation of component genes and ensure optimal proportions of gene products. mdpi.com
Transcriptional Regulation of Biosynthetic Genes (e.g., by elicitors like chitin (B13524) oligosaccharides, cholic acid, UV irradiation)
The biosynthesis of rice diterpenoid phytoalexins, including phytocassanes, is transcriptionally regulated and can be induced by various biotic and abiotic elicitors. mdpi.commdpi.com Phytocassane production has been observed to increase following exposure to fungal inoculation, Trichoderma viride-derived xylanase, cerebrosides, cholic acid, and mannan (B1593421) oligosaccharides. mdpi.com Abiotic stresses such as UV irradiation also induce the accumulation of phytocassanes. mdpi.comresearchgate.net Cholic acid, a bile acid elicitor, has been shown to specifically trigger the accumulation of phytocassanes, but not momilactones, in suspension-cultured rice cells. mdpi.comresearchgate.net This specificity is reflected in the induction of transcription of OsCPS2 and OsKSL7, genes involved in phytocassane biosynthesis, by cholic acid, with OsCPS2 showing particularly strong induction. mdpi.comresearchgate.net Fungal chitin oligosaccharide elicitors, in contrast, induce the production of both phytocassanes and momilactones. researchgate.net
Involvement of Transcription Factors (e.g., WRKY family, bZIP, bHLH)
Transcriptional regulation of diterpenoid phytoalexin biosynthetic genes involves various transcription factors. OsTGAP1, a basic leucine (B10760876) zipper (bZIP) transcription factor, is induced by fungal chitin oligosaccharide elicitor and acts as a key regulator for the coordinated expression of clustered biosynthetic genes for diterpenoid phytoalexin production. mdpi.com Overexpression of the bZIP transcription factor OsbZIP79 has been shown to suppress the chitin oligosaccharide-inducible expression of these genes, leading to decreased accumulation of diterpenoid phytoalexins. mdpi.com While the provided sources specifically mention bZIP transcription factors in the context of diterpenoid phytoalexin biosynthesis regulation, other transcription factor families like WRKY and bHLH are also known to be involved in plant defense responses and could potentially play roles in regulating phytocassane biosynthesis, although specific details regarding their direct involvement with this compound are not explicitly detailed in the provided search results. nih.gov
Hormonal Modulation of Biosynthesis (e.g., cytokinin, jasmonic acid, abscisic acid)
The biosynthesis of diterpenoid phytoalexins, including phytocassanes, is influenced by various plant hormones. Phytohormones act as signaling molecules that regulate diverse physiological processes, including defense responses to biotic and abiotic stresses. researchgate.netjpmb-gabit.irresearchgate.net Jasmonic acid (JA) is a key regulator in plant defense, particularly against necrotrophic pathogens and herbivory. jpmb-gabit.ir Upon stress, JA is synthesized and triggers defense mechanisms, which can include the production of antimicrobial compounds like phytoalexins. jpmb-gabit.ir Abscisic acid (ABA) is another plant hormone involved in adaptive responses to environmental stresses such as drought, salinity, and chilling, as well as biotic stresses. mdpi.comfrontiersin.org While ABA can sometimes negatively regulate defense genes, there are instances where elevated ABA levels are associated with decreased susceptibility to fungal pathogens. mdpi.com Cytokinins (CKs) are also implicated in plant growth, development, and stress acclimatization, and they can regulate the levels of other defense-related hormones like JA and salicylic (B10762653) acid. mdpi.comfrontiersin.org The interplay between these hormones, often referred to as signaling crosstalk, orchestrates the plant's defense response and can modulate the biosynthesis of secondary metabolites like phytocassanes. researchgate.netjpmb-gabit.ir
Evolutionary Insights into Plant Biosynthetic Gene Clusters
Genes responsible for the biosynthesis of specialized metabolites in plants are often found clustered together in the genome, forming biosynthetic gene clusters (BGCs). frontiersin.orgnih.gov This clustering is thought to facilitate coordinated gene expression and ensure the coinheritance of pathway genes. researchgate.net Rice contains two well-characterized BGCs involved in the production of labdane-related diterpenoids (LRDs), which include both momilactones and phytocassanes. nih.goviastate.edu The BGC on chromosome 2 (c2BGC) is primarily associated with phytocassane biosynthesis, while the BGC on chromosome 4 (c4BGC) is linked to momilactone biosynthesis. nih.goviastate.edu
The evolution of the phytocassane and momilactone biosynthetic pathways in rice exhibits interdependence. nih.govresearchgate.netnih.govresearchgate.netnih.gov Although located on different chromosomes, there is evidence of functional overlap and co-evolution between the c2BGC and c4BGC. researchgate.netnih.govresearchgate.netnih.gov For instance, the cytochrome P450 monooxygenase CYP76M8, located within the phytocassane BGC (c2BGC), has been shown to play a role in momilactone biosynthesis, acting on intermediates produced by enzymes from the momilactone BGC (c4BGC). researchgate.netnih.govresearchgate.netnih.gov This suggests that the momilactone BGC is functionally incomplete on its own and relies on an enzyme from the phytocassane BGC, highlighting their interdependent evolution. researchgate.netnih.govresearchgate.netnih.gov Phylogenetic analysis suggests that phytocassane biosynthesis and the assembly of the c2BGC likely arose earlier than momilactone biosynthesis and the c4BGC. nih.gov The CYP76M subfamily member initially recruited to the c2BGC is thought to have been involved in phytocassane production, with subsequent gene duplication leading to a copy (CYP76M8) specializing in momilactone biosynthesis. nih.gov This interdependent evolution may have been driven by selective pressures, potentially including the phytotoxicity of certain metabolic intermediates. nih.govnih.gov
Chemical Synthesis and Structural Modifications of Phytocassane D and Its Analogs
Total Synthesis Approaches to (−)-Phytocassane D
The total synthesis of (−)-phytocassane D represents a significant achievement in natural product chemistry, providing unambiguous confirmation of its structure and absolute stereochemistry.
The synthesis of (−)-phytocassane D has been successfully achieved, establishing its absolute configuration as belonging to the ent-cassane series. nih.gov A pivotal strategy in its synthesis involved starting from a well-defined chiral building block, the (R)-Wieland–Miescher ketone, to establish the core stereochemistry of the molecule. nih.gov The synthetic route involves a series of complex transformations to construct the polycyclic diterpenoid skeleton. nih.gov
Table 1: Key Strategies in the Total Synthesis of (−)-Phytocassane D
| Strategy | Description | Key Intermediate/Reagent | Reference |
|---|---|---|---|
| Chiral Pool Synthesis | Utilization of a readily available chiral starting material to control the absolute stereochemistry of the final product. | (R)-Wieland–Miescher ketone | nih.gov |
| Selective Oxidation | Targeted oxidation of a specific functional group in the presence of others. | Allylic alcohol at C-11 | mdpi.com |
Achieving precise control over the spatial arrangement of atoms, or stereochemistry, is a paramount challenge in the synthesis of complex molecules like phytocassane D. fiveable.meresearchgate.net The ability to selectively produce a desired stereoisomer is crucial, as different stereoisomers can have vastly different biological activities. fiveable.me In the synthesis of (−)-phytocassane D, stereochemical control was masterfully achieved by commencing the synthesis from the enantiomerically pure (R)-Wieland–Miescher ketone. nih.gov This approach, known as chiral pool synthesis, embeds the desired stereochemistry from the very beginning of the synthetic sequence.
The successful total synthesis from a starting material of known absolute configuration allowed for the definitive assignment of the absolute configuration of the natural product. nih.govnih.gov By comparing the spectral data of the synthetic (−)-phytocassane D with that of the compound isolated from rice, its absolute configuration was unequivocally confirmed as being of the ent-cassane type. nih.gov This confirmation is a primary objective of total synthesis, resolving any structural ambiguities that may remain from spectroscopic analysis of the natural isolate alone. nih.gov
Semi-Synthesis of this compound Analogs and Derivatives
Semi-synthesis, which involves the chemical modification of a readily available natural product, is a powerful strategy for generating derivatives and exploring structure-activity relationships (SAR). nih.gov This approach leverages the complex scaffold provided by nature, which often contains multiple functional groups that can be selectively modified. nih.gov For this compound, its structure features key functional groups, such as the C1 hydroxyl and C11 ketone, which serve as handles for chemical derivatization.
While specific semi-synthetic studies on this compound are not extensively detailed, the principles can be applied to its scaffold. For instance, the hydroxyl group could be subjected to esterification or etherification to produce a library of analogs with varying steric and electronic properties. Similarly, the ketone at C11 could be reduced or converted to other functional groups. These modifications can significantly impact the molecule's properties, potentially leading to improved biological activity or altered pharmacokinetic profiles. nih.gov This strategy has been successfully applied to other complex natural products to generate potent therapeutic agents. nih.gov
Scaffold Modification Strategies for Diterpenoid Core Structures
Beyond simple functional group modification, advanced strategies aim to alter the fundamental carbon skeleton, or scaffold, of diterpenoids. rsc.org This "scaffold hopping" approach can lead to the discovery of entirely new molecular architectures with novel biological activities. researchgate.net A modern and innovative strategy combines enzymatic and chemical methods. bioengineer.org In this bio-enabled chemical strategy, enzymes are used to introduce functional groups, such as hydroxyls, with high regio- and stereoselectivity onto the diterpenoid core. bioengineer.org
This enzymatically installed functional group then serves as a reactive handle for subsequent chemical transformations designed to induce skeletal rearrangements. researchgate.netbioengineer.org This approach reinterprets the installed functionality not as a final modification but as a dynamic tool for further molecular manipulation, enabling significant changes to the core connectivity of the molecule. bioengineer.org Such methods provide access to a broad spectrum of terpenoid frameworks from a single starting material, accelerating the exploration of chemical space and the discovery of new therapeutic leads. researchgate.netbioengineer.org
Theoretical Structure-Activity Relationship (SAR) Studies based on Chemical Modifications
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. biotech-asia.orgmdpi.com By systematically modifying a lead compound, such as this compound, and evaluating the biological activity of the resulting analogs, researchers can build a model that correlates chemical structure with function. nih.gov
The phytocassane family of diterpenoids is characterized by an ent-cassane-type skeleton that consistently features a ketone group at the C-11 position, suggesting its importance for the core structure and potentially its biological role. mdpi.com More specific insights into the importance of other functional groups come from studies on closely related analogs.
Research on phytocassane E, which shares the same core as this compound, has provided direct evidence for the critical role of a hydroxyl group at the C1 position. mdpi.com In antifungal assays, the C1 hydroxyl group was identified as the primary functional moiety responsible for the exceptionally high antifungal activity of phytocassane E. mdpi.com This finding strongly suggests that the corresponding hydroxyl group in this compound is also a key determinant of its biological function. These functional groups are specific moieties of atoms that are responsible for the characteristic chemical and biological activity of the compounds. biotech-asia.org
Table 2: Chemical Compounds Mentioned
| Compound Name | Class | Key Structural Features |
|---|---|---|
| (−)-Phytocassane D | Diterpenoid Phytoalexin | ent-cassane skeleton, C1-hydroxyl, C11-ketone |
| Phytocassane A | Diterpenoid Phytoalexin | ent-cassane skeleton |
| Phytocassane B | Diterpenoid Phytoalexin | ent-cassane skeleton |
| Phytocassane C | Diterpenoid Phytoalexin | ent-cassane skeleton |
| Phytocassane E | Diterpenoid Phytoalexin | ent-cassane skeleton, C1-hydroxyl |
Influence of Stereochemistry on Molecular Interactions
The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, plays a pivotal role in its biological activity. For a chiral molecule like this compound, which possesses multiple stereocenters, different stereoisomers can exhibit distinct interactions with biological macromolecules, such as enzymes and receptors. This specificity arises from the fact that the binding sites of these biological targets are themselves chiral, creating a diastereomeric interaction with the ligand. Consequently, one stereoisomer may bind with high affinity and elicit a strong biological response, while another may bind weakly or not at all.
While the absolute configuration of naturally occurring (-)-phytocassane D has been determined, a comprehensive understanding of how its specific stereochemistry influences its molecular interactions remains an area of active investigation. Research into the stereoselective synthesis of this compound analogs is crucial for elucidating these structure-activity relationships (SAR). By systematically altering the stereochemistry at different chiral centers and evaluating the biological activity of the resulting analogs, researchers can map the key stereochemical features required for potent molecular interactions.
Advanced Methodologies for Structural Elucidation and Quantification in Research
Spectroscopic Techniques for Elucidating Diterpenoid Structures
Spectroscopic methods are fundamental to the structural elucidation of complex organic molecules such as phytocassane D. These techniques probe the interaction of the molecule with electromagnetic radiation, yielding data that can be interpreted to determine the arrangement of atoms and the presence of specific functional groups.
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and the functional groups within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are crucial in the structural elucidation of diterpenoids. 1D NMR, such as ¹H NMR and ¹³C NMR, provides information on the types of protons and carbons present and their chemical environments. egyankosh.ac.in
While specific detailed NMR data for this compound from the search results were not presented in a format suitable for direct inclusion as a data table, the general application of these techniques to diterpenoids and complex organic molecules is well-established for determining structural features like the arrangement of methyl groups, the presence of hydroxyl and carbonyl functionalities, and the connectivity of the polycyclic system characteristic of cassane diterpenoids. The synthesis and structural confirmation of (−)-phytocassane D have involved interpretation of 1D and 2D NMR spectroscopic data. researchgate.net
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is essential for confirming the molecular formula and identifying structural subunits. High-resolution mass spectrometry (HRMS) can determine the exact molecular weight, allowing for the unambiguous determination of the elemental composition. uni.lu
Techniques like LC-MS and GC-MS couple chromatographic separation with mass spectrometric detection, enabling the analysis of complex mixtures and the identification of individual components based on their mass spectra and retention times. LC-MS/MS (tandem mass spectrometry) provides further structural details by fragmenting selected ions and analyzing the resulting fragments. oup.com This fragmentation pattern can be compared to databases or used to deduce structural features.
For this compound, LC-MS/MS analysis has been used for its detection and quantification in rice extracts. oup.comtandfonline.com The monoisotopic mass of this compound is reported as 316.20386 Da. uni.lu Predicted collision cross section values for various adducts of this compound have been calculated, which can be useful for identification and analysis using ion mobility-mass spectrometry. uni.lu For example, the predicted collision cross section for [M+H]⁺ is 176.2 Ų, and for [M-H]⁻ is 178.1 Ų. uni.lu LC-MS/MS analyses have utilized specific combinations of molecular ions and precursor ions for detecting labeled phytocassane derivatives, including this compound. tandfonline.com For [U-¹³C₂₀]-labeled phytocassane A, D, and E, the transition m/z 336 → 319 was used. tandfonline.com
Table: Predicted Collision Cross Section Values for this compound Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 317.21114 | 176.2 |
| [M+Na]⁺ | 339.19308 | 187.2 |
| [M+NH₄]⁺ | 334.23768 | 186.9 |
| [M+K]⁺ | 355.16702 | 176.5 |
| [M-H]⁻ | 315.19658 | 178.1 |
| [M+Na-2H]⁻ | 337.17853 | 179.2 |
| [M]⁺ | 316.20331 | 178.5 |
| [M]⁻ | 316.20441 | 178.5 |
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths. Different functional groups vibrate at characteristic frequencies, resulting in distinct peaks in the IR spectrum. For diterpenoids, IR spectroscopy can help identify the presence of hydroxyl groups (O-H stretch), carbonyl groups (C=O stretch), and carbon-carbon double bonds (C=C stretch).
UV-Visible (UV-Vis) spectroscopy is useful for detecting the presence of conjugated pi systems and chromophores within a molecule. The absorption of UV-Vis light at specific wavelengths and intensities can provide information about the extent of conjugation and the type of functional groups involved. For this compound, which contains a conjugated enone system as part of its structure, UV-Vis spectroscopy would be expected to show characteristic absorption bands. The structural confirmation of (−)-phytocassane D has been supported by IR and UV data. researchgate.net
X-ray crystallography is the most definitive technique for determining the three-dimensional structure of a crystalline compound, including the absolute configuration of chiral centers. By analyzing the diffraction pattern produced when X-rays interact with a single crystal of the compound, the electron density can be mapped, revealing the precise positions of atoms in the crystal lattice. creative-biostructure.com This provides unambiguous information about bond lengths, bond angles, and the stereochemistry of the molecule.
For complex natural products with multiple chiral centers like this compound, X-ray crystallography is invaluable for confirming the relative and absolute configurations that may be difficult to establish solely through NMR and MS data. The absolute configuration of (−)-phytocassane D as ent-cassane was confirmed through its chemical synthesis and comparison of its spectroscopic data with a synthetic sample of known absolute configuration. researchgate.netmdpi.com While direct X-ray crystallographic data for this compound was not found in the search results, the technique is generally applied for absolute configuration determination of diterpenoids when suitable crystals can be obtained. mdpi.com
Chromatographic Separation Techniques for this compound Research
Chromatographic techniques are essential for separating this compound from complex mixtures, such as plant extracts, before spectroscopic analysis or for its quantification. These methods exploit differences in the physical and chemical properties of compounds to achieve separation. thermopedia.com
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds like diterpenoids. thermopedia.comnih.gov HPLC involves passing a liquid mobile phase through a stationary phase packed in a column. Compounds in the mixture separate based on their differential interactions with the stationary and mobile phases.
HPLC is frequently coupled with detectors such as UV-Vis detectors or mass spectrometers (HPLC-MS) for the analysis of this compound. oup.comimskolkata.org The choice of stationary phase (e.g., reversed-phase C18) and mobile phase composition is optimized to achieve adequate separation of this compound from other compounds in the sample matrix. nih.govmdpi.com
HPLC has been employed in research to analyze and quantify phytocassanes, including this compound, in rice extracts under different conditions, such as fungal infection. imskolkata.org Retention times of phytocassanes, including this compound, have been reported in LC-MS/MS methods developed for the analysis of rice phytoalexins. oup.com For example, in one study, this compound had a retention time of 10.78 minutes. oup.com The use of HPLC allows for the isolation of purified this compound for further structural analysis or for the determination of its concentration in biological samples. researchgate.netremedypublications.com
Table: Retention Times of Rice Phytoalexins by LC-MS/MS oup.com
| Compound | m/z | Quantification Ion (m/z) | Retention Time (min) |
| Momilactone A | 315.2 | 271.2 | 11.85 |
| Momilactone B | 331.2 | 269.2 | 9.93 |
| Oryzalexin A | 303.3 | 285.2 | 10.98 |
| Oryzalexin C | 301.2 | 283.2 | 12.41 |
| Oryzalexin D | 287.2 | 269.2 | 10.33 |
| Oryzalexin E | 287.2 | 269.2 | 12.21 |
| Oryzalexin S | 305.2 | 287.2 | 11.3 |
| Phytocassane A | 317.2 | 299.2 | 9.39 |
| Phytocassane B | 335.2 | 317.2 | 8.11 |
| Phytocassane C | 319.2 | 301.2 | 7.57 |
| This compound | 317.2 | 299.2 | 10.78 |
| Phytocassane E | 317.2 | 299.2 | 10.17 |
| Phytocassane F | 333.3 | 315.2 | 8.10 |
Gas Chromatography (GC)
Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), is a common technique used in the analysis of phytocassanes, including this compound nih.govresearchgate.net. GC-MS allows for the separation of volatile and semi-volatile compounds based on their boiling points and interaction with the stationary phase, while MS provides structural information based on their fragmentation patterns nih.govtandfonline.com.
GC-MS analysis has been employed to identify and analyze diterpenes, including phytocassanes, in rice leaf extracts researchgate.nettandfonline.com. Specific GC parameters, such as column type (e.g., fused-silica capillary column), oven temperature programming, and carrier gas flow rate, are optimized for the separation of these compounds nih.govtandfonline.com. For instance, a method using an Agilent 6890N GC with a 5973N MSD mass selective detector system and a DB-WAX column has been described for the analysis of diterpenoids in rice extracts tandfonline.com. The oven temperature program involved an initial hold at 80°C, followed by an increase to 250°C tandfonline.com. GC-MS has also been used to analyze methanol (B129727) extracts from rice suspension cultured cells treated with elicitors, revealing the presence of phytocassane intermediates tandfonline.com.
Quantitative Analysis Protocols for this compound in Plant Tissues and Research Samples
Quantitative analysis of this compound in plant tissues typically involves extraction of the compounds from the plant matrix, followed by chromatographic separation and detection using techniques like High-Performance Liquid Chromatography (HPLC) or GC, often coupled with MS core.ac.ukgoogle.com.
Protocols for the quantitative analysis of phytocassanes and momilactones in rice have been developed using HPLC-Mass Spectrometry with electrospray ionization core.ac.ukcabidigitallibrary.org. While GC is commonly used for analyzing phytoalexin levels, HPLC-MS methods have demonstrated efficiency in quantifying phytocassanes induced by elicitors such as cholic acid and chitin (B13524) core.ac.ukcabidigitallibrary.org. Extraction methods often involve solvents like ethyl acetate, methanol, ethanol, and acetone, and tissue maceration using liquid nitrogen core.ac.ukgoogle.com. Purification steps using techniques such as HPLC and thin-layer chromatography may be employed to isolate individual phytocassanes google.com.
Studies have quantified the accumulation of phytocassanes, including this compound, in rice leaves under different conditions tandfonline.comresearchgate.net. For example, the accumulation of phytocassanes A, B, C, and E, along with momilactone A and B, was quantified in rice leaves after inoculation with Xanthomonas oryzae strain PXO79 researchgate.net. While specific quantitative data for this compound were not explicitly shown in the provided excerpt, it was noted to be induced with a similar mode but at lower values compared to other phytocassanes researchgate.net. Another study quantified phytocassanes A, B, C, and D in the culture supernatant of rice calluses treated with cellular extracts of plant pathogenic fungi, demonstrating the feasibility of quantifying these compounds in research samples google.com.
Below is an example of quantitative data for phytocassanes A, B, C, and D obtained from the culture supernatant of rice calluses treated with fungal extracts:
| Kind of Phytocassane | Yield (µg/ml culture supernatant) |
| Phytocassane A | 6.3 |
| Phytocassane B | 0.6 |
| Phytocassane C | 15.4 |
| This compound | 1.2 |
| google.com |
Metabolomics Approaches in Plant Stress Responses and this compound Accumulation
Metabolomics, the comprehensive study of metabolites in a biological system, is a powerful approach to investigate plant stress responses and the accumulation of secondary metabolites like this compound frontiersin.orgrsc.org. By analyzing the complete set of metabolites, metabolomics can provide insights into the biochemical changes occurring in plants under stress conditions rsc.org.
This compound, as a phytoalexin, plays a role in the plant's defense against biotic and abiotic stresses tandfonline.comebi.ac.ukmdpi.commdpi.comresearchgate.net. Metabolomics studies have revealed changes in metabolic profiles of plants in response to stress, and this compound has been identified as one of the compounds whose levels are affected frontiersin.orgrsc.orgnih.gov.
Research using metabolomics has shown that phytocassane accumulation is induced in rice leaves in response to infection by pathogens like Magnaporthe grisea (rice blast fungus) tandfonline.comebi.ac.uktandfonline.comnih.gov. The accumulation of phytocassanes, including this compound, can be more rapid in incompatible interactions (resistant response) compared to compatible interactions (susceptible response) tandfonline.com. This suggests a role for phytocassanes in disease resistance tandfonline.comebi.ac.uknih.gov.
Metabolomics approaches, often coupled with techniques like LC-MS, have been used to analyze the accumulation of multiple phytoalexins, including this compound, in rice seedlings treated with elicitors such as mannan (B1593421) oligosaccharides nih.gov. Such studies can identify the suite of defense compounds produced in response to specific stresses and help elucidate the underlying signaling pathways nih.gov.
Furthermore, metabolomics combined with other approaches like genome-wide association studies (GWAS) has been used to identify unknown metabolites, including this compound, and link them to genes involved in specialized metabolism and stress response in rice rsc.org. This integrated approach helps in understanding the genetic and metabolic basis of plant resilience rsc.orgnih.gov.
Studies have also investigated the accumulation of phytocassanes in response to abiotic stresses like UV irradiation mdpi.comresearchgate.net. Phytocassanes A-E have been detected in rice leaves suffering from rice blast in fields, with accumulation being most abundant at the edges of necrotic lesions, indicating their role in preventing fungal spread tandfonline.comebi.ac.uk.
| Stress/Treatment | Effect on this compound Accumulation | Relevant Compounds Detected |
| Magnaporthe grisea infection | Induced, more rapid accumulation in incompatible interactions | Phytocassanes A-E, Momilactones A and B, Oryzalexins A-F and S, Sakuranetin tandfonline.comebi.ac.ukmdpi.commdpi.comresearchgate.netnih.gov |
| Xanthomonas oryzae infection | Induced (similar mode to other phytocassanes, but lower values shown) | Momilactones A and B, Phytocassanes A, B, C, and E researchgate.net |
| Mannan oligosaccharide treatment | Induced accumulation within 12-24 hours | Momilactone A, Phytocassane A, this compound, Phytocassane E nih.gov |
| Cellular extracts of pathogenic fungi | Induced production in rice callus culture | Phytocassanes A, B, C, and D, Momilactones A and B google.com |
| UV irradiation | Induced accumulation (for phytocassanes in general) | Phytocassanes A-F, Oryzalexins A-F and S mdpi.comresearchgate.nettandfonline.com |
Molecular and Cellular Mechanisms of Phytocassane D in Plant Systems
Induction and Accumulation Dynamics within Plant Tissues
Phytoalexins, including phytocassane D, are low-molecular-weight secondary metabolites synthesized de novo by plants in response to biotic and abiotic stresses, such as pathogen attack, UV irradiation, and certain chemicals. nih.govscielo.brnih.gov This biosynthesis is typically triggered in a localized and swift response following the recognition of a pathogen attack. nih.gov
In rice, the production of major diterpenoid phytoalexins, such as phytocassanes and momilactones, is induced upon the recognition of pathogenic invasion. researchgate.net Phytocassanes A, B, C, and D are produced upon elicitation by fungal pathogens like Magnaporthe oryzae (rice blast fungus) and Rhizoctonia solani (rice sheath blight fungus). cabidigitallibrary.orgcore.ac.uk Phytocassane E, another related compound, is induced by the potato pathogen Phytophthora infestans and also exhibits antifungal activity against M. oryzae. cabidigitallibrary.orgmdpi.com
The accumulation of this compound, along with other phytocassanes and momilactones, has been observed in rice leaves after inoculation with blast fungus. apsnet.org Studies have shown that in resistant rice varieties, there is a more prompt and higher level of accumulation of these phytoalexins compared to susceptible varieties. apsnet.org this compound was induced with a similar mode of induction as other phytocassanes, although its accumulation levels were generally lower than phytocassanes A, B, C, and E in some studies. apsnet.orgresearchgate.net
The biosynthesis of diterpenoid phytoalexins in rice is controlled by specialized genes called diterpene synthases, and their expression significantly influences the amount of phytoalexin elicited by the plant. frontiersin.org The genes responsible for the biosynthesis of major rice diterpenoid phytoalexins, including phytocassanes, are clustered on chromosomes 2 and 4, and their elicitor-induced expression is coordinately regulated. tandfonline.com
Spatial and Temporal Distribution in Response to Elicitors
The accumulation of phytoalexins often occurs in a localized and swift manner following pathogen recognition. nih.gov Phytocassane accumulation, for instance, has been found to be most abundant at the edges of necrotic lesions caused by fungal infection, suggesting a role in preventing the spread of the fungus from the infected site. cabidigitallibrary.org
Temporal accumulation patterns of this compound and other phytoalexins have been investigated in response to elicitors. For example, in rice treated with Bacillus amyloliquefaciens FZB42, levels of momilactone A, phytocassane A, this compound, and phytocassane E were low at 12 hours post-treatment but rose significantly between 24 and 48 hours, indicating a temporal induction profile. ebi.ac.uk In rice inoculated with blast fungus, momilactones and five phytocassanes (including D) started to accumulate along with increased transcript levels of biosynthetic genes in resistant rice at 2 to 3 days post-inoculation (dpi), a response not observed as rapidly in susceptible rice. apsnet.org
Environmental stimuli such as UV irradiation, copper chloride (CuCl2), and pathogenic infections also trigger the accumulation of momilactones and phytocassanes, demonstrating their inductive accumulation in response to various elicitors. biorxiv.org
Role of Phytoalexin Secretion and Localization
While the primary role of phytoalexins is often associated with accumulation at the site of infection, there is also evidence suggesting their secretion. Toyomasu et al. reported that the roots of rice seedlings biosynthesize phytocassanes A-E and momilactones A and B, which are largely released into the environment through exudation. mdpi.com This exudation from roots might contribute to defense against soil-borne pathogens. researchgate.net
The localization of phytocassane accumulation, particularly at the edges of lesions, highlights their function in restricting pathogen spread within plant tissues. cabidigitallibrary.org
Interaction with Pathogen Components
This compound, as a phytoalexin, interacts with pathogen components primarily by exerting antimicrobial effects that inhibit pathogen growth and development. scielo.brmdpi.comnih.govnih.govresearchgate.netebi.ac.uk
Modulation of Fungal Growth and Spore Germination
Research has demonstrated that phytocassanes, including this compound, exhibit antifungal activity against various fungal pathogens of rice, such as Magnaporthe grisea and Rhizoctonia solani. cabidigitallibrary.orgmdpi.comgoogle.com Specifically, phytocassanes A, B, C, and D have shown inhibitory effects on spore germination and hypha extension of Pyricularia oryzae (the causal agent of rice blast) and hypha extension of Rhizoctonia solani. google.com
Studies have quantified the effectiveness of different phytocassanes in inhibiting fungal spore germination. For instance, phytocassanes A, B, C, and D exhibited ED50 values of 20, 4, 7, and 25 μg/mL, respectively, in preventing spore germination of M. grisea. researchgate.netmdpi.com This indicates that this compound, while active, is less potent in inhibiting spore germination compared to phytocassanes B and C.
Data on the ED50 values for inhibiting spore germination of Pyricularia oryzae by phytocassanes A, B, C, and D are available:
| Compound | ED50 (ppm) |
| Phytocassane A | 10 |
| Phytocassane B | 3 |
| Phytocassane C | 6 |
| This compound | 20 |
Mechanisms of Antimicrobial Action in Plant Pathogens
The antimicrobial action of phytoalexins like this compound involves various mechanisms aimed at inhibiting fungal growth and proliferation. While specific detailed mechanisms for this compound are still being elucidated, the general modes of action for phytoalexins on fungi include cytoplasmic granulation, disorganization of cellular contents, rupture of the plasma membrane, and inhibition of fungal enzymes. scielo.br These effects collectively lead to the inhibition of spore germination, germ tube elongation, and reduction or inhibition of mycelial growth. scielo.br
The accumulation of phytoalexins at the infection site is crucial for their defensive role. nih.gov By reaching inhibitory concentrations, they can effectively restrict the growth of pathogenic fungi and bacteria in vivo. nih.gov
The biosynthesis of phytocassanes involves a series of enzymatic steps. The precursor molecule geranylgeranyl diphosphate (B83284) (GGDP) is cyclized via ent-copalyl diphosphate (ent-CDP) to ent-cassa-12,15-diene, which serves as the hydrocarbon precursor for phytocassanes A-E. researchgate.netcabidigitallibrary.org Subsequent oxidation steps, likely catalyzed by cytochrome P450 monooxygenases, are involved in the bioactivation of these diterpene hydrocarbons into the final phytocassane structures. tandfonline.comebi.ac.ukcjnmcpu.com For example, CYP71Z7 is suggested to be responsible for C2-hydroxylation of phytocassanes, and CYP76M7/M8 are implicated in C11α-hydroxylation of 3-hydroxy-cassadiene in rice. ebi.ac.uk
Role in Plant Signal Transduction Pathways
The induction of phytoalexin biosynthesis, including that of this compound, is part of the complex plant signal transduction pathways activated in response to pathogen attack and other stresses. scielo.brnih.govbiorxiv.org Plant defense responses are triggered by the recognition of pathogen-associated molecular patterns (PAMPs) through pattern recognition receptors, leading to PAMP-triggered immunity (PTI). scielo.brfrontiersin.org Successful pathogens may overcome PTI by secreting effector proteins, which can then be recognized by host resistance proteins, triggering effector-triggered immunity (ETI), often associated with a hypersensitive response (HR). scielo.brapsnet.orgfrontiersin.org
Signal transduction pathways involving phytohormones like jasmonic acid (JA), salicylic (B10762653) acid (SA), and ethylene (B1197577) play crucial roles in regulating defense responses, including phytoalexin production. apsnet.orgtandfonline.comebi.ac.ukebi.ac.uk While the specific signaling pathway leading to this compound induction is still under investigation, studies have indicated the involvement of jasmonate-independent pathways in the production of diterpenoid phytoalexins in rice. tandfonline.com
Transcription factors also play a significant role in regulating the expression of genes involved in phytoalexin biosynthesis. For instance, the basic leucine (B10760876) zipper transcription factor OsTGAP1 is known to regulate the coordinated production of diterpenoid phytoalexins in rice. ebi.ac.uk OsWRKY10, another transcription factor, co-expresses with and activates genes involved in diterpenoid phytoalexin biosynthesis, enhancing their accumulation and disease resistance. researchgate.net This process can be modulated through interactions with other proteins like OsVQ8 and phosphorylation by MAPK cascades. researchgate.net
The spatial and temporal expression patterns of biosynthetic enzymes involved in the production of labdane-related diterpenoid phytoalexins, including phytocassanes, are orchestrated by molecular regulatory factors. nih.gov This coordinated regulation ensures the precise and timely production of these defense compounds. nih.gov
Association with Salicylic Acid, Jasmonic Acid, and Ethylene Pathways
Plant defense responses are orchestrated by a complex network of signaling pathways, prominently featuring the phytohormones salicylic acid (SA), jasmonic acid (JA), and ethylene (ET). These pathways often exhibit antagonistic or synergistic interactions depending on the nature of the invading pathogen. SA-mediated defense is typically effective against biotrophic pathogens, while JA and ET pathways are primarily involved in responses to necrotrophic pathogens and herbivory. mdpi.commdpi.comfrontiersin.org
Research indicates a close association between the biosynthesis of diterpenoid phytoalexins, including phytocassanes, and the activation of these phytohormone signaling cascades. Studies have shown that pathogen infection can induce the expression of genes related to the biosynthesis and signaling of JA, SA, abscisic acid (ABA), and ET, alongside the induction of phytocassane biosynthesis genes. frontiersin.org This suggests that the production of this compound is integrated into the broader hormonal signaling network that governs plant immunity. For instance, the basic leucine zipper transcription factor OsTGAP1 is known to regulate JA-inducible diterpenoid phytoalexin biosynthesis in rice roots ebi.ac.uk. Furthermore, the application of elicitors or pathogen attack can trigger the induction of signaling kinases like MKK4, MPK3, and MPK6, which are involved in the production of phytoalexins like momilactone and phytocassane, highlighting a link between MAPK signaling and phytohormone pathways in regulating phytoalexin synthesis. murdoch.edu.au While direct regulatory effects of this compound on SA, JA, or ET biosynthesis or signaling pathways are subjects of ongoing research, its induction downstream of these pathways underscores its role as an effector molecule in hormone-mediated defense responses.
Contribution to Innate Plant Immunity and Resistance Phenotypes
This compound, along with other phytocassanes and diterpenoid phytoalexins, is a crucial component of the innate plant immune system in rice. Its accumulation in response to pathogen attack contributes significantly to resistance phenotypes against various diseases. nih.govmdpi.comresearchgate.netbiorxiv.org
Phytocassanes exhibit notable antifungal properties. cabidigitallibrary.org Studies have demonstrated their strong antifungal activity against key rice pathogens such as Magnaporthe grisea (rice blast fungus) and Rhizoctonia solani (sheath blight fungus). nih.govmurdoch.edu.au The accumulation of phytocassanes, including this compound, has been observed at the edges of necrotic lesions caused by M. grisea, suggesting their role in preventing the spread of the fungus from the infected site. ebi.ac.uk The levels of phytocassane accumulation can also differ between incompatible (resistant) and compatible (susceptible) interactions, with more rapid induction observed in incompatible interactions. ebi.ac.uk
Quantitative data on the antifungal activity of phytocassanes against M. grisea have been reported, indicating their potency. The ED50 values (effective dose causing 50% inhibition) for preventing spore germination of M. grisea have been determined for several phytocassanes. nih.govcabidigitallibrary.org
| Compound | Antifungal Activity (ED50 against M. grisea spore germination, μg/mL) |
| Phytocassane A | 20 nih.gov |
| Phytocassane B | 4 nih.gov |
| Phytocassane C | 7 nih.gov |
| This compound | 25 nih.gov |
| Phytocassane E | Remarkable antifungal properties nih.gov |
Note: ED50 values for Phytocassane E against M. grisea spore germination were not explicitly provided in the source, but its activity was described as remarkable.
This table illustrates that this compound possesses antifungal activity, although some other phytocassanes like Phytocassane B and C show stronger inhibition of M. grisea spore germination. nih.govcabidigitallibrary.org
Studies with Biosynthetic Gene Knock-out Lines
Genetic studies involving the manipulation of genes in the diterpenoid phytoalexin biosynthetic pathways have provided strong evidence for the contribution of phytocassanes to plant resistance. The genes responsible for phytocassane biosynthesis are clustered on chromosome 2 in rice (c2BGC). mdpi.com Knockout of the entire c2BGC, which is primarily responsible for phytocassane biosynthesis, has been shown to impact resistance phenotypes. mdpi.comnih.gov
For example, deletion of the c2BGC can lead to a lesion mimic phenotype, suggesting a role for these compounds or their intermediates in regulating cell death pathways. mdpi.comnih.gov Furthermore, specific gene knockouts within the c2BGC, such as the simultaneous knockout of CYP76M7 and CYP76M8 (genes encoding cytochrome P450 enzymes involved in phytocassane biosynthesis), also resulted in lesion mimic phenotypes and altered resistance. mdpi.comnih.gov Studies using cps2 (B10823967) knockout mutants, where OsCPS2 is a key enzyme in the biosynthesis of ent-copalyl diphosphate (a precursor for phytocassanes), have demonstrated increased susceptibility of these plants to pathogens like Xanthomonas oryzae pv. oryzae (Xoo), further supporting the role of phytocassane biosynthesis in defense. nih.gov These genetic approaches underscore the importance of the phytocassane biosynthetic pathway in conferring resistance.
Impact on Broad-Spectrum Resistance
Phytocassanes contribute to the broad-spectrum resistance observed in rice against a variety of pathogens. nih.govmdpi.comcabidigitallibrary.orgresearchgate.net Their antimicrobial activity is not limited to a single type of pathogen but extends to different fungal species and potentially bacteria. nih.govmdpi.com The induction of phytocassane synthesis by general elicitors found in diverse phytopathogens, such as cerebrosides isolated from Magnaporthe grisea, further supports their role in broad-spectrum defense. oup.com Treatment of rice plants with cerebroside elicitors has been shown to induce phytoalexin synthesis, including phytocassanes, and enhance resistance to a wide spectrum of phytopathogens. oup.com This broad activity makes this compound and other related phytoalexins valuable components of the plant's general defense arsenal (B13267).
Ecological and Environmental Significance in Plant Interactions
Beyond their direct role in defense against pathogens, diterpenoid phytoalexins like this compound can also have ecological and environmental significance by influencing interactions between plants and their surrounding environment, including other organisms.
Contribution to Plant-Microbiome Interactions
The plant-associated microbiome plays a critical role in plant health, growth, and defense. nih.govnih.gov Recent research indicates that plant-produced secondary metabolites, including diterpenoid phytoalexins, can influence the composition and structure of microbial communities associated with plants. researchgate.netresearchgate.net
Studies specifically investigating the role of diterpenoid phytoalexins (DPs), which include phytocassanes, in shaping rice root microbiomes have revealed that disruption of DP synthesis can lead to distinct changes in the composition and structure of these microbial communities. researchgate.netresearchgate.net These findings suggest that DPs contribute to the assembly of the plant microbiome. Furthermore, these compounds can affect the interactions between the root microbiome and other organisms, such as root parasitic nematodes (Meloidogyne graminicola). researchgate.netresearchgate.net Differential enrichment of certain microbial taxa in the roots of rice DP knock-out mutants compared to wild-type plants indicates that DPs can modulate specific microbial populations. researchgate.netresearchgate.net This highlights an ecological role for this compound and related compounds in mediating plant interactions within the soil environment and influencing the complex dynamics of the plant microbiome.
Priming Effects in Plant Defense Responses
This compound is a diterpenoid phytoalexin produced by rice (Oryza sativa) as part of its defense arsenal against various pathogens, including the fungal blast pathogen Magnaporthe oryzae and the bacterial blight pathogen Xanthomonas oryzae ebi.ac.ukapsnet.orgoup.complos.orgtandfonline.com. Phytoalexins are low-molecular-weight antimicrobial compounds synthesized de novo by plants in response to pathogen attack or stress, playing a crucial role in limiting pathogen growth and spread plos.orgmdpi.com. The accumulation of this compound, alongside other phytocassanes and momilactones, is a notable feature of the rice defense response ebi.ac.ukapsnet.orgplos.org.
Priming in plant defense is a state of enhanced readiness, where a prior stimulus (the priming agent) conditions the plant to respond more quickly and effectively to a subsequent challenge by a pathogen or stressor oup.commdpi.comnih.govnih.gov. While research indicates that the production and accumulation of this compound are significantly enhanced in primed rice plants upon pathogen challenge, studies primarily highlight this compound as a key component of the amplified defense response in a primed state, rather than acting as the initial priming agent itself.
Detailed research findings demonstrate that the accumulation of phytocassanes, including this compound, is more rapid and pronounced in incompatible (resistant) interactions between rice and M. grisea compared to compatible (susceptible) interactions ebi.ac.uktandfonline.com. This suggests that a more efficient and rapid induction of phytoalexin biosynthesis, potentially facilitated by priming mechanisms, contributes to enhanced disease resistance tandfonline.com. The highest concentrations of phytocassanes are often found at the edges of necrotic lesions, indicating their localized role in preventing pathogen spread from the infection site ebi.ac.uktandfonline.com.
Studies investigating the effects of elicitors, which can induce priming, have shown their impact on this compound accumulation. For instance, treatment of rice seedling leaves with mannan (B1593421) oligosaccharides (MOS), identified as a danger-associated molecular pattern (DAMP), led to the accumulation of several phytoalexins, including this compound, within 12 to 24 hours nih.gov. This accumulation was associated with conferred resistance against Xanthomonas oryzae nih.gov. The concentrations of induced phytoalexins, including this compound, were observed to rise to a maximum within 24 hours after MOS treatment before decreasing nih.gov. This illustrates how an external stimulus can prime the plant to produce defense compounds like this compound more effectively.
Furthermore, research into the biosynthesis of diterpenoid phytoalexins in rice has identified key regulatory components involved in their induction. Transcription factors such as OsWRKY45 play a central role in the priming of diterpenoid phytoalexin biosynthetic genes nih.govoup.com. Treatment with priming agents like benzothiadiazole (BTH) can prime these biosynthetic genes through OsWRKY45, leading to their rapid induction and subsequent enhanced accumulation of diterpenoid phytoalexins, including phytocassanes, upon infection by M. oryzae nih.govoup.com. This molecular mechanism underscores how priming influences the plant's capacity to produce defense compounds like this compound efficiently when challenged.
While direct quantitative data specifically detailing the fold increase of this compound accumulation in primed and then challenged plants compared to unchallenged or only challenged plants is not extensively provided in the immediately available snippets in a format easily conducive to a detailed comparative data table focusing solely on this compound as the priming agent, the evidence strongly supports that this compound is a critical output of effective, potentially primed, defense responses in rice. Its rapid accumulation upon pathogen recognition, especially in resistant interactions or after elicitor treatment, highlights its involvement in the plant's enhanced defensive state.
Future Research Directions and Methodological Advances
Advanced Genetic and Metabolic Engineering Strategies for Phytocassane D Production
Enhancing the production of this compound is a key goal for leveraging its potential applications. Advanced genetic and metabolic engineering strategies offer promising avenues to achieve this.
Optimizing Production in Host Plants
Optimizing this compound production directly in rice plants involves manipulating the expression of biosynthetic genes and regulatory elements nih.govresearchgate.net. Strategies include:
Overexpression of key biosynthetic genes: Increasing the expression levels of enzymes known to be involved in the pathway, such as OsCPS2 and OsKSL7, and newly identified downstream enzymes, can potentially lead to higher this compound accumulation tandfonline.comresearchgate.netmdpi.com.
Manipulating regulatory elements: Modifying endogenous gene expression regulatory elements can help to precisely control the timing and level of expression of biosynthetic genes nih.gov.
Using strong or inducible promoters: Employing promoters that drive high-level expression or can be activated by specific stimuli (e.g., pathogen attack or chemical elicitors) can enhance production under desired conditions tandfonline.comresearchgate.net.
Gene editing: Techniques like CRISPR/Cas9 can be used to modify regulatory regions or enzyme-encoding genes to improve flux through the this compound pathway biorxiv.orgnih.gov.
Optimizing production in host plants requires a deep understanding of the native regulatory networks and potential metabolic bottlenecks that limit this compound accumulation.
Heterologous Expression Systems for Pathway Reconstruction
Reconstructing the this compound biosynthetic pathway in heterologous hosts, such as Escherichia coli or yeast, offers a controlled environment for studying the pathway and potentially producing the compound nih.govpharmait.dk. This approach involves introducing the genes encoding the necessary rice biosynthetic enzymes into the host organism.
Challenges in heterologous expression of plant enzymes, particularly membrane-associated CYPs, have been addressed through strategies like N-terminal modification and codon optimization nih.gov. Despite these advancements, achieving high yields in heterologous systems can be challenging, often due to factors like low enzyme expression, inefficient coupling of enzymes, or toxicity of intermediates or products .
Future efforts in heterologous expression should focus on:
Optimizing gene expression and protein folding: Utilizing appropriate expression vectors, host strains, and culture conditions to ensure high-level expression of functional rice enzymes nih.govpharmait.dk.
Balancing enzyme activity: Ensuring that the activities of the introduced enzymes are balanced to prevent the accumulation of toxic intermediates and maximize flux towards this compound .
Engineering the host metabolism: Modifying the host organism's metabolic pathways to increase the availability of precursors and reduce competing pathways nih.gov.
Developing novel chassis organisms: Exploring alternative heterologous hosts that may be better suited for the production of complex diterpenoids pharmait.dk.
Reconstructing the pathway in heterologous systems can also facilitate the identification and characterization of unknown enzymes by allowing for targeted expression and functional testing of candidate genes nih.gov.
Deeper Investigation into Molecular Regulatory Networks Governing Biosynthesis
The biosynthesis of this compound is tightly regulated at the molecular level in response to various stimuli, particularly biotic and abiotic stresses tandfonline.comresearchgate.netnih.govresearchgate.netmdpi.comresearchgate.net. A deeper understanding of these regulatory networks is crucial for controlling and enhancing this compound production.
Identification of Novel Transcription Factors and Regulatory Elements
Transcription factors (TFs) play a critical role in regulating the expression of genes involved in diterpenoid phytoalexin biosynthesis in rice tandfonline.comnih.govresearchgate.netmdpi.com. Known TFs like OsTGAP1 (a bZIP-type TF) and DPF (Diterpenoid Phytoalexin Factor, a bHLH-type TF) have been implicated in regulating the biosynthesis of phytocassanes and momilactones tandfonline.combiorxiv.orgmdpi.comoup.com. These TFs can bind to specific DNA sequences (regulatory elements) in the promoter regions of biosynthetic genes, modulating their expression biorxiv.orgmdpi.com.
Future research should aim to identify novel TFs and regulatory elements that specifically control this compound biosynthesis. This can be achieved through:
Genome-wide association studies and quantitative trait loci (QTL) analysis: Identifying genomic regions associated with high this compound production oup.com.
Transcriptome analysis and co-expression networks: Identifying genes encoding potential TFs that are co-expressed with this compound biosynthetic genes under inducing conditions biorxiv.orgoup.com.
Yeast one-hybrid screens and DNA-binding assays: Identifying TFs that bind to the promoter regions of this compound biosynthetic genes mdpi.com.
Characterization of regulatory elements: Identifying and validating the specific DNA sequences that are bound by TFs and are crucial for gene expression biorxiv.org.
Understanding the complex interplay between different TFs and regulatory elements will provide valuable targets for genetic manipulation to enhance this compound production.
Understanding Epigenetic Regulation of Biosynthetic Gene Clusters
Beyond transcriptional regulation, epigenetic mechanisms, such as DNA methylation and histone modifications, can also influence gene expression and potentially play a role in regulating the biosynthesis of specialized metabolites like this compound frontiersin.org. Biosynthetic genes in plants are often organized in gene clusters, and the epigenetic status of these clusters can impact their coordinated expression oup.comfrontiersin.org.
Research into the epigenetic regulation of this compound biosynthesis is still in its early stages. Future studies could explore:
DNA methylation profiling: Analyzing DNA methylation patterns in the promoter regions and coding sequences of this compound biosynthetic genes under different conditions frontiersin.org.
Histone modification analysis: Investigating the presence of specific histone modifications associated with active or repressed gene expression in the this compound biosynthetic gene cluster frontiersin.org.
Chromatin structure analysis: Examining the higher-order chromatin structure of the gene cluster and how it changes in response to inducing stimuli frontiersin.org.
Identifying epigenetic regulators: Identifying enzymes (e.g., DNA methyltransferases, histone acetyltransferases, deacetylases) that are involved in establishing and maintaining the epigenetic marks on the biosynthetic gene cluster.
Understanding the epigenetic landscape of the this compound biosynthetic gene cluster could reveal new targets for manipulating its expression and enhancing production.
Here is a table summarizing some key genes and compounds related to this compound biosynthesis mentioned in the text:
| Compound/Gene Name | PubChem CID | Role in Biosynthesis (if applicable) |
| This compound | 10087144 nih.gov, 11278519 uni.lu | Diterpenoid phytoalexin |
| Oryzacassane | Not found in search results | Putative hydrocarbon precursor for phytocassanes |
| OsCPS2 | Not explicitly provided in search results, but mentioned as involved in phytocassane biosynthesis researchgate.netscriptiebank.be | Diterpene cyclase (ent-copalyl diphosphate (B83284) synthase) involved in phytocassane biosynthesis |
| OsKSL7 | Not explicitly provided in search results, but mentioned as involved in phytocassane biosynthesis researchgate.net | Kaurene synthase-like (diterpene synthase) involved in phytocassane biosynthesis |
| OsTGAP1 | Not explicitly provided in search results, but mentioned as a bZIP transcription factor regulating diterpene synthesis tandfonline.combiorxiv.orgmdpi.commdpi.com | Transcription factor regulating diterpenoid phytoalexin biosynthesis |
| DPF (Diterpenoid Phytoalexin Factor) | Not applicable (transcription factor) | bHLH transcription factor regulating diterpenoid phytoalexin biosynthesis biorxiv.orgmdpi.comoup.comnih.gov |
| ent-cassadiene | Not explicitly provided in search results, but mentioned as a precursor for phytocassanes tandfonline.comresearchgate.net | Putative hydrocarbon precursor for phytocassanes |
| syn-pimaradiene | Not explicitly provided in search results, but mentioned as a precursor for momilactones tandfonline.com | Putative hydrocarbon precursor for momilactones |
| CYP71Z7 | Not explicitly provided in search results, but mentioned as potentially involved in C2α-hydroxylation relevant to phytocassanes, including this compound nih.govnih.govtandfonline.com | Cytochrome P450 monooxygenase |
| CYP701A8 | Not explicitly provided in search results, but mentioned as catalyzing C3α-hydroxylation of ent-cassadiene and ent-sandaracopimaradiene (B1252091) nih.govnih.govoup.com | Cytochrome P450 monooxygenase |
| OsbHLH5 | Not applicable (transcription factor) | bHLH transcription factor regulating diterpenoid phytoalexin biosynthesis mdpi.com |
| OsbHLH25 | Not applicable (transcription factor) | bHLH transcription factor regulating diterpenoid phytoalexin biosynthesis mdpi.com |
| WRKY45 | Not applicable (transcription factor) | Transcription factor involved in salicylic (B10762653) acid-dependent regulation of diterpenoid phytoalexin biosynthesis mdpi.commdpi.com |
| OsCERK1 | Not applicable (receptor kinase) | Chitin (B13524) elicitor receptor kinase involved in elicitor-induced production of diterpenoid phytoalexins tandfonline.com |
| OsMKK4-OsMPK6 cascade | Not applicable (MAPK cascade) | Mitogen-activated protein kinase cascade involved in elicitor-induced production of diterpenoid phytoalexins tandfonline.com |
| Momilactone A | 11580753 thegoodscentscompany.com | Diterpenoid phytoalexin |
| Momilactone B | 3084979 wikipedia.org, 11580753 thegoodscentscompany.com | Diterpenoid phytoalexin |
| Oryzalexin C | 176495 nih.gov | Diterpenoid phytoalexin |
| ent-Kaurene | 11966109 nih.govnih.gov | Diterpene precursor for gibberellins |
Systems Biology Approaches to Comprehending Plant Stress Responses
Systems biology offers a holistic framework to understand the complex molecular networks governing plant responses to stress, in which this compound plays a part. This approach integrates data from various biological layers to build comprehensive models of plant defense mechanisms. scirp.orgcragenomica.esnih.gov
Integration of Multi-Omics Data (Transcriptomics, Proteomics, Metabolomics)
A key aspect of systems biology in plant stress response research is the integration of multi-omics data, including transcriptomics, proteomics, and metabolomics. scirp.orgnih.govmdpi.commetwarebio.com This integrated approach allows researchers to connect gene expression patterns (transcriptomics), protein abundance and modification (proteomics), and metabolite profiles (metabolomics) to gain a more complete picture of how plants respond to stress at a molecular level. researchgate.netdntb.gov.uarsc.org Studies utilizing multi-omics have investigated plant responses to various stressors, and the role of metabolites like diterpene phytoalexins, including this compound, in these responses is a subject of ongoing research. researchgate.netmdpi.comscirp.orgoeno-one.eu By integrating these data types, researchers can identify key genes, proteins, and metabolic pathways that are coordinately regulated during stress and contribute to the accumulation and function of compounds like this compound. dntb.gov.ua
Predictive Modeling of this compound Accumulation and Function
Predictive modeling, often utilizing bioinformatics and computational approaches, is an emerging area in understanding plant stress responses and the dynamics of specialized metabolites like this compound. cragenomica.es Genome-scale metabolic models, which have been developed for several plant species including rice, can be refined and used to predict the metabolic state of a plant under specific conditions. researchgate.net By incorporating multi-omics data and kinetic parameters, these models can potentially predict the accumulation patterns of this compound in response to different stress stimuli and environmental conditions. researchgate.net Such models can also help in understanding the functional consequences of this compound accumulation within the broader context of the plant's metabolic network and defense strategy.
Development of Novel Analytical Techniques for Trace-Level Detection and Spatial Mapping
Advancements in analytical techniques are crucial for the precise detection, quantification, and localization of this compound in plant tissues, especially at trace levels. Mass Spectrometry Imaging (MSI) has emerged as a powerful tool for visualizing and mapping the spatial distribution of metabolites within plant tissues. nih.govnih.govresearchgate.netoup.com
MSI techniques, such as MALDI-MSI, have been successfully applied to study the spatial distribution of rice phytoalexins, including phytocassanes, at infection sites, providing insights into their localized defense roles. nih.govresearchgate.net Future research will likely focus on improving the sensitivity and spatial resolution of these techniques to detect this compound at even lower concentrations and to map its distribution at a finer cellular or subcellular level. nih.govoup.com The development of novel probes and ionization methods tailored for diterpenoids like this compound will further enhance detection limits and specificity. Computational approaches for processing and interpreting the high-dimensional data generated by MSI are also continuously being developed to facilitate the identification and spatial analysis of metabolites. oup.com
Exploration of Comparative this compound Metabolism Across Diverse Plant Species
While rice is a primary source of this compound, exploring its metabolism and the presence of related compounds across diverse plant species represents a significant future research direction. Diterpenoids, as a class of specialized metabolites, exhibit considerable chemical diversity and often function as species-specific defenses. nsf.gov Comparative studies of diterpene synthase genes and their evolutionary history in different cereal crops like rice, wheat, and maize have revealed insights into the diversification of these defense compounds. researchgate.netnsf.gov
Research has already shown natural variation in the accumulation of diterpenoid phytoalexins, including phytocassanes, among different cultivars and wild species of rice. Extending these comparative studies to a wider range of plant species, particularly those known to produce diterpenoids, can shed light on the evolutionary pathways of phytocassane biosynthesis and the functional significance of variations in its metabolic pathways. nsf.gov Such studies can also help identify novel enzymes and genes involved in diterpenoid metabolism, potentially leading to strategies for enhancing defense capabilities in other crops. nsf.gov
Q & A
Q. What experimental methodologies are most effective for identifying and quantifying phytocassane D in plant tissues?
this compound, a diterpenoid phytoalexin, is typically identified using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-MS (GC-MS) coupled with nuclear magnetic resonance (NMR) for structural confirmation. For quantification, calibration curves using purified this compound standards are essential. Ensure reproducibility by validating extraction protocols (e.g., solvent polarity, temperature) to avoid degradation .
Q. How does this compound contribute to plant defense mechanisms against pathogens?
this compound is synthesized in rice (Oryza sativa) in response to pathogen attack, such as Xanthomonas oryzae. Experimental designs should include pathogen inoculation under controlled conditions, followed by timed tissue sampling. Measure accumulation kinetics using metabolomics and correlate with disease resistance phenotypes. Note that induction levels may vary with plant developmental stages (e.g., booting vs. seedling stages) .
Q. What are the biosynthetic precursors and enzymatic pathways involved in this compound production?
this compound derives from geranylgeranyl diphosphate (GGDP) via the diterpene synthase pathway. Key enzymes include OsCPS2 and OsKSL7. To validate pathways, use gene knockout mutants (e.g., CRISPR/Cas9) and compare metabolite profiles. Conflicting data on intermediate compounds may arise due to tissue-specific enzyme activity; address this via localized gene expression analysis (e.g., qRT-PCR) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound induction levels across different studies?
Discrepancies in induction data may stem from environmental variables (e.g., light, humidity), pathogen strains, or genetic diversity in plant accessions. Standardize experimental conditions using growth chambers and isogenic plant lines. Perform meta-analyses of published datasets (e.g., GWAS on 529 rice accessions) to identify confounding factors .
Q. What strategies optimize the integration of transcriptomics and metabolomics to study this compound regulation?
Combine RNA-seq data with LC-MS-based metabolomics to link gene expression clusters with this compound accumulation. Use co-expression networks (e.g., WGCNA) to identify candidate regulatory genes. Validate hypotheses via transient overexpression/silencing in protoplasts or callus cultures .
Q. How do researchers address low this compound yields in heterologous expression systems?
Low yields in systems like E. coli or yeast often result from inefficient enzyme folding or missing cofactors. Optimize codon usage, employ chaperone proteins, and supplement with Mg²⁺/ATP. Use compartmentalized co-culture systems to mimic plant subcellular environments. Compare kinetic parameters of recombinant enzymes with native plant extracts .
Q. What statistical approaches are critical for analyzing this compound’s role in multi-omics studies?
Multivariate analysis (e.g., PCA, PLS-DA) can distinguish this compound’s contribution to metabolic variance. For GWAS, apply mixed linear models to account for population structure. Use false discovery rate (FDR) corrections to prioritize significant SNPs or QTLs associated with biosynthesis .
Methodological and Reproducibility Considerations
Q. How should researchers design experiments to ensure reproducibility of this compound studies?
Follow FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Document extraction protocols, instrument parameters (e.g., LC gradient, ionization mode), and biological replicates. Share raw data (e.g., mzML files) and code for statistical analysis in public repositories .
Q. What are the best practices for validating this compound’s biological activity in vitro?
Use bioassays with purified this compound against target pathogens (e.g., fungal spore germination inhibition assays). Include controls with structurally similar but inactive diterpenoids. Quantify dose-response curves and calculate IC₅₀ values. Replicate experiments across independent labs to confirm activity .
Q. How can conflicting hypotheses about this compound’s ecological roles be tested experimentally?
Design field trials with transgenic lines overexpressing this compound biosynthetic genes. Monitor herbivore/pathogen resistance alongside ecological impacts (e.g., non-target organism effects). Compare with chemical complementation assays to isolate this compound’s specific role .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
